3,5-二溴苄醇

概述

描述

3,5-Dibromobenzyl alcohol is a brominated derivative of benzyl alcohol that has been identified as a natural constituent in red algae species such as Odonthalia dentata and Rhodomela confervoides. It is a phenolic compound that is present in small amounts in these algae, with reported concentrations based on fresh weight of the tissue .

Synthesis Analysis

The synthesis of 3,5-dibromobenzyl alcohol and its derivatives can be achieved through various methods. One approach involves the use of palladium catalysis to transform ortho-bromobenzyl tertiary alcohols into chromenes, or when an allylic substituent is present, into indenols . Another method reported is the nickel-catalyzed homocoupling of benzyl alcohols, which is a dynamic kinetic process that can accommodate both primary and secondary alcohols . Additionally, an improved synthetic route from 3,5-dihydroxybenzoic acid has been developed, which offers a high yield and environmental benefits .

Molecular Structure Analysis

The molecular structure of 3,5-dibromobenzyl alcohol derivatives can be complex, as seen in dendritic polymers based on 3,5-dihydroxybenzyl alcohol. These dendritic structures exhibit aggregation behavior influenced by the number of peripheral hydroxyl groups and the generation number of the dendrimers . In the case of 3,5-difluorobenzyl alcohol, a related compound, the rotational spectrum provides insights into the internal rotation tunneling, which is a result of the dihedral angle between the OCα-C1C2 groups .

Chemical Reactions Analysis

3,5-Dibromobenzyl alcohol can participate in various chemical reactions. For instance, pentabromobenzyl bromide, a related compound, reacts with alcohols and alkali metal alkoxides to form corresponding ethers . Novel dendritic compounds have been synthesized from 3,5-dihydroxybenzyl alcohol, which upon hydrolysis yield carboxyl-terminated dendrons . Furthermore, o-bromobenzyl alcohol has been used as an annulating reagent in the synthesis of polycyclic aromatic hydrocarbons through a palladium-catalyzed cascade reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dibromobenzyl alcohol and its derivatives can be inferred from studies on related compounds. For example, the vibrational spectra of 3,5-dimethoxybenzyl alcohol, an analog, have been studied using Raman and FTIR spectroscopy, and the results have been corroborated with density functional theory calculations . This type of analysis is crucial for understanding the behavior of such molecules at the molecular level, which is significant for the development of pharmaceutical intermediates and dendritic macromolecules.

科学研究应用

红藻的天然成分

3,5-二溴对羟基苄醇是齿状齿藻和丛枝红藻等红藻物种的天然成分。在这些物种中,它的含量分别为 0.024% 和 0.003%(基于鲜重),是两种藻类中的重要酚类化合物 (Craigie & Gruenig,1967)。

真菌代谢物中的生物转化

该化合物在厌氧条件下发生生物转化,尤其是在甲烷生成污泥存在的情况下。它最初被脱甲基化为 3,5-二氯-4-羟基苄醇,然后可以通过生物和非生物途径转化为其他产品 (Verhagen 等人,1998)。

在树枝状聚合物前体结构中的作用

3,5-二甲氧基苄醇是一种相关化合物,已被确认为一系列树枝状聚合物材料的前体。它在固态中的结构特征对于理解更高世代树枝状聚合物材料的行为非常重要 (Pan 等人,2004)。

树枝状聚合物中的聚集行为

该化合物已对其在树枝状聚合物中的聚集行为进行了研究。这包括研究外围可变数量的 OH 基团之间的分子间氢键,影响聚集体的尺寸 (Bourrier 等人,2004)。

对 DNA 陀螺酶的抑制活性

3,5-二羟基苄醇已显示出对 DNA 拓扑异构酶 I 和 II 的抑制活性。它抑制这些酶的效力比研究中使用的某些阳性对照更显着,表明其潜在的治疗应用 (Hwangbo 等人,2012)。

抗氧化和保肝作用

3,5-二羟基-4-甲氧基苄醇是一种类似物,在体外和体内研究中已显示出抗氧化和保肝作用,特别是在非酒精性脂肪性肝炎 (NASH) 的情况下 (Watanabe 等人,2016)。

防污和抗菌性能

源自相似化学家族的 3-氯-2,5-二羟基苄醇等化合物已显示出显着的防污和抗菌性能,表明在海洋生物技术中的潜在应用 (Kwong 等人,2006)。

安全和危害

Safety data sheets indicate that 3,5-Dibromobenzyl alcohol may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

未来方向

While specific future directions for 3,5-Dibromobenzyl alcohol are not mentioned in the available resources, it’s worth noting that research and development in the field of organic chemistry is ongoing. This compound, like many others, may find new applications in the synthesis of novel materials or pharmaceuticals .

属性

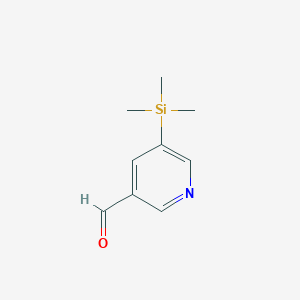

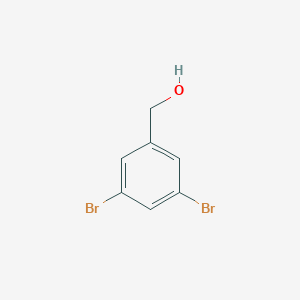

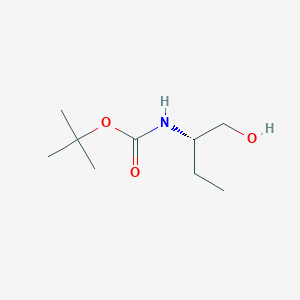

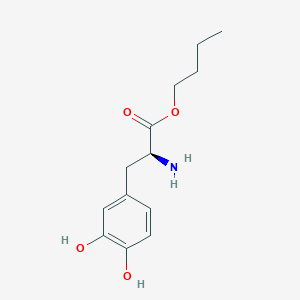

IUPAC Name |

(3,5-dibromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNSHKZQTZSNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426555 | |

| Record name | 3,5-Dibromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromobenzyl alcohol | |

CAS RN |

145691-59-4 | |

| Record name | 3,5-Dibromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145691-59-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-7-fluorobenzo[d]thiazole](/img/structure/B136207.png)

![2'-Methyl-4'-(5-methyl-[1,3,4]oxadiazol-2-yl)-biphenyl-4-carboxylic acid [4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B136210.png)